molecular formula C13H21NO2S B2449087 Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351658-58-6

Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2449087
CAS No.: 1351658-58-6
M. Wt: 255.38
InChI Key: NEPSDMYIHHAMGP-UHFFFAOYSA-N
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Description

Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a cyclopentyl group attached to a spirocyclic framework that includes oxygen, sulfur, and nitrogen atoms. The presence of these heteroatoms within the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a series of cyclization reactions. For example, the reaction of a cyclopentyl ketone with a suitable amine and a sulfur-containing reagent can lead to the formation of the spirocyclic framework.

    Introduction of the Methanone Group: The methanone group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the spirocyclic core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanone group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can be compared with other spirocyclic compounds, such as:

    1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl derivatives: These compounds share a similar spirocyclic core but differ in the substituents attached to the core.

    Spirocyclic ketones: These compounds have a spirocyclic structure with a ketone functional group, similar to this compound.

The uniqueness of this compound lies in its specific combination of heteroatoms and functional groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c15-12(11-3-1-2-4-11)14-7-5-13(6-8-14)16-9-10-17-13/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPSDMYIHHAMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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